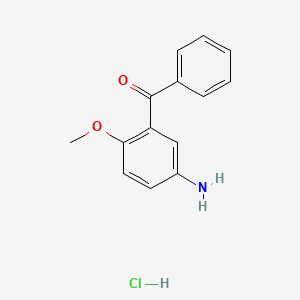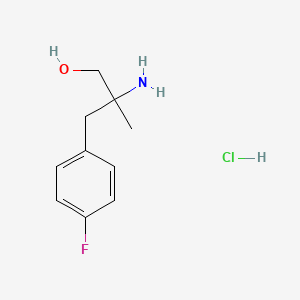
(4-Chloro-2-sulfophenoxy)acetic acid
Overview
Description
“(4-Chloro-2-sulfophenoxy)acetic acid” is a chemical compound with the molecular formula C8H7ClO6S . It has an average mass of 265.671 Da and a monoisotopic mass of 264.981171 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “(4-Chloro-2-sulfophenoxy)acetic acid” has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-2-sulfophenoxy)acetic acid” include a density of 1.6±0.1 g/cm3, boiling point of 524.2±60.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 84.0±3.0 kJ/mol and a flash point of 270.8±32.9 °C .
Scientific Research Applications
Sulfonation and Sulfation Reactions
(4-Chloro-2-sulfophenoxy)acetic acid's sulfonation and sulfation reactions are pivotal in understanding its chemical behavior. Wit and Cerfontain (2010) explored the sulfonation of chlorophenoxy acetic acids, including variants like (4-Chloro-2-sulfophenoxy)acetic acid, with sulfuric acid and SO3 in aprotic solvents. They found that the sulfonic acid isomer distribution is mainly determined by the ortho- and para-directing effects of the hydroxy substituent, which is crucial in aprotic sulfonations (Wit & Cerfontain, 2010).
Molecular Imprinted Polymer Nanoparticles
Omidi et al. (2014) demonstrated the use of molecular imprinted polymer nanoparticles (MIP-NPs) for the sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices. The study highlights the potential of MIP-NPs as a selective sample preparation technique for trace determination in biological and environmental samples, showcasing a significant application of (4-Chloro-2-sulfophenoxy)acetic acid in analytical chemistry (Omidi et al., 2014).
Photocatalytic Oxidation
The photocatalytic oxidation of (4-Chloro-2-sulfophenoxy)acetic acid using TiO2 has been studied by Topalov et al. (2001). They focused on the decomposition of the herbicide in aqueous suspensions and proposed a possible reaction mechanism based on the formation of intermediates. This research suggests the potential of photocatalytic methods for environmental remediation involving (4-Chloro-2-sulfophenoxy)acetic acid (Topalov et al., 2001).
Ultrasonic Degradation
Kojima et al. (2005) studied the effects of dissolved gas species on the ultrasonic degradation of (4-Chloro-2-sulfophenoxy)acetic acid in aqueous solutions. They found that the degradation, dechlorination, and total organic carbon removal rates are significantly influenced by the type of gas atmosphere used during sonication. This research contributes to our understanding of advanced oxidation processes for environmental applications (Kojima et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa), which are known to target plant growth processes . These herbicides are synthetic auxins, also known as growth regulators .
Mode of Action
MCPA and other synthetic auxins mimic the action of natural plant hormones, disrupting normal plant growth and development .
Biochemical Pathways
Mcpa, a structurally similar compound, is known to interfere with plant growth pathways . It’s plausible that (4-Chloro-2-sulfophenoxy)acetic acid might have a similar effect.
Result of Action
Mcpa, a structurally similar compound, is known to cause abnormal growth in plants, leading to their eventual death . It’s plausible that (4-Chloro-2-sulfophenoxy)acetic acid might have a similar effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-2-sulfophenoxy)acetic acid. For instance, the presence of certain catalysts can enhance the degradation of similar phenoxyacetic acid herbicides
properties
IUPAC Name |
2-(4-chloro-2-sulfophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO6S/c9-5-1-2-6(15-4-8(10)11)7(3-5)16(12,13)14/h1-3H,4H2,(H,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWYUWUJXWUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-sulfophenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



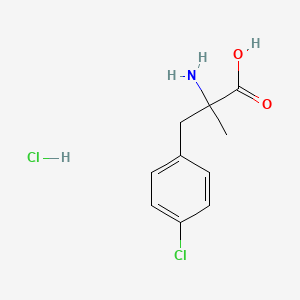
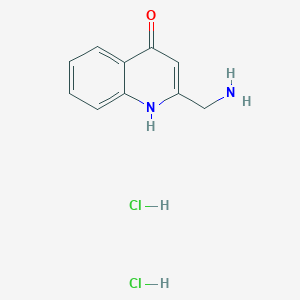


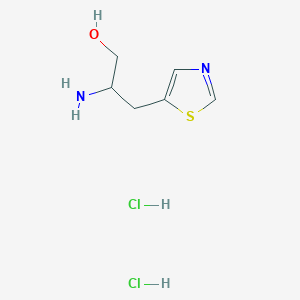
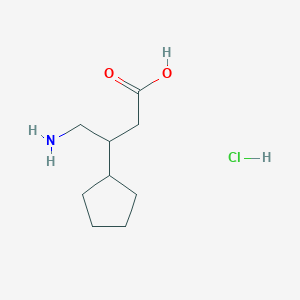


![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)


